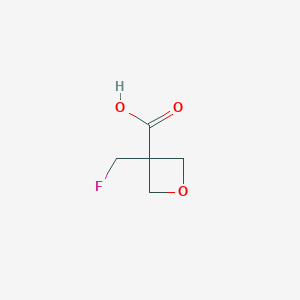

3-(Fluoromethyl)oxetane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Fluoromethyl)oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It has a molecular weight of 134.11 .

Synthesis Analysis

The synthesis of oxetane derivatives, such as 3-(Fluoromethyl)oxetane-3-carboxylic acid, often involves the use of trimethyloxosulfonium iodide. By increasing the equivalents of this reagent, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The molecular structure of 3-(Fluoromethyl)oxetane-3-carboxylic acid is represented by the InChI code1S/C5H7FO3/c6-1-5 (4 (7)8)2-9-3-5/h1-3H2, (H,7,8) . Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required. Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis

The physical form of 3-(Fluoromethyl)oxetane-3-carboxylic acid is a powder . The storage temperature is recommended to be -10°C .Wissenschaftliche Forschungsanwendungen

Bioisosteric Replacement

Bioisosteric Applications : The oxetane ring, including structures like 3-(Fluoromethyl)oxetane-3-carboxylic acid, is investigated for its potential as a bioisostere of the carboxylic acid functional group. Studies suggest that oxetan-3-ol and related structures might serve as isosteric replacements, altering physicochemical properties while retaining biological activity, with applications in drug design and synthesis (Lassalas et al., 2017).

Structural and Synthetic Applications

Synthetic Access to Stereoisomers : Research has developed a synthesis route for all four stereoisomers of 3-amino-2-oxetanecarboxylic acid (oxetin), showcasing the structural versatility and synthetic accessibility of the oxetane core, a related structure to 3-(Fluoromethyl)oxetane-3-carboxylic acid (Kassir et al., 2016).

Derivatives and UV-Curable Formulations : Derivatives of 3-ethyl-3-(hydroxymethyl)oxetane, closely related to 3-(Fluoromethyl)oxetane-3-carboxylic acid, show potential in cationic UV-curable formulations, indicating applications in materials science and industrial processes (Annby et al., 2001).

Chemical Reactivity and Transformations

Oxetane cis- and trans β-Amino-Acid Scaffolds : Studies on oxetane cis- and trans β-amino-acid scaffolds derived from d-xylose highlight the chemical reactivity and potential for creating diverse molecular structures, possibly offering a route to novel compounds and materials (Jenkinson et al., 2004).

Photoredox Systems for Catalytic Fluoromethylation : Research into photoredox systems for catalytic fluoromethylation, relevant to fluoromethyl groups like those in 3-(Fluoromethyl)oxetane-3-carboxylic acid, underlines the potential for creating fluorinated organic compounds, a crucial area in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety and Hazards

The safety information for 3-(Fluoromethyl)oxetane-3-carboxylic acid indicates that it is classified under GHS05 and GHS07. The hazard statements include H302, H315, H318, and H335. Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

3-(fluoromethyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQIOKGYJAEVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1545011-97-9 |

Source

|

| Record name | 3-(fluoromethyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631903.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B2631904.png)

![(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid](/img/structure/B2631907.png)

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2631908.png)

![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2631910.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2631912.png)

![6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)

![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)